molecular formula C18H31N B181305 2,4,6-Tri-tert-butylaniline CAS No. 961-38-6

2,4,6-Tri-tert-butylaniline

Cat. No. B181305
CAS RN: 961-38-6
M. Wt: 261.4 g/mol
InChI Key: REJGDSCBQPJPQT-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylaniline is an organic compound with the linear formula [(CH3)3C]3C6H2NH2 . It is a white to light yellow powder or crystal . This compound is used in the synthesis of monomeric iminophosphorane .


Molecular Structure Analysis

The molecular formula of 2,4,6-Tri-tert-butylaniline is C18H31N . The molecular weight is 261.45 . The SMILES string is CC©©c1cc(c(N)c(c1)C©©C)C©©C .


Chemical Reactions Analysis

The reactivity of 2,4,6-Tri-tert-butylaniline with alkyl iodides under high pressure has been reported . Oxidation reactions of 2,4,6-tri-t-butylaniline with lead tetraacetate (LTA), lead tetrabenzoate (LTB), peroxybenzoic acid (PBA) and benzoyl peroxide have also been studied .


Physical And Chemical Properties Analysis

2,4,6-Tri-tert-butylaniline is a solid at 20°C . It has a melting point of 145-147°C . It is light sensitive and air sensitive, and should be stored under inert gas .

Scientific Research Applications

Catalytic Oxidation

2,4,6-Tri-tert-butylaniline has been investigated in the context of catalytic oxidation processes. For instance, its oxidation with molecular oxygen and tert-butylhydroperoxide was studied using biomimetic Schiff base complexes as catalysts. These studies highlight its potential in synthetic chemistry and catalysis, particularly in reactions involving the oxidation of organic compounds (J. Knaudt et al., 2000).

Structural and Rotameric Studies

Research has delved into the structural properties and rotamerism of 2,4,6-tri-tert-butylaniline derivatives. The interconversion between separable anilide rotamers through the formation of lithium enolates and their subsequent reactivity has been a subject of study, providing insights into the stereochemical aspects of this compound and its derivatives (Yusuke Ohnishi et al., 2011).

Radical Chemistry

The dediazoniation reaction of 2,4,6-tri-tert-butylaniline, leading to the formation of radicals, has been explored through electron spin resonance and product studies. These investigations contribute to a deeper understanding of radical chemistry and the behavior of sterically hindered aromatic compounds under specific reaction conditions (L. Barclay et al., 1979).

Hydroamination Reactions

The compound has been involved in studies related to hydroamination reactions, particularly in the context of s-block-metal-mediated catalysis. Such research underscores the utility of 2,4,6-tri-tert-butylaniline in complex organic syntheses and the development of new catalytic methodologies (Fadi M. Younis et al., 2015).

Safety And Hazards

2,4,6-Tri-tert-butylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2,4,6-tritert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGDSCBQPJPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242118
Record name 2,4,6-Tri-tert-butylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tri-tert-butylaniline

CAS RN

961-38-6
Record name 2,4,6-Tris(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tri-tert-butylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tri-tert-butylaniline
Source EPA DSSTox
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Record name 2,4,6-tri-tert-butylaniline
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